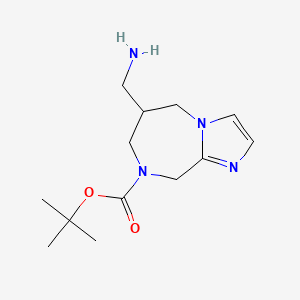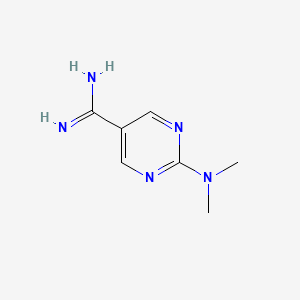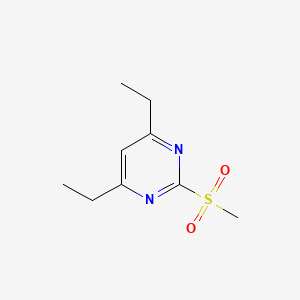
4,6-Diethyl-2-(methylsulfonyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diethyl-2-(methylsulfonyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of ethyl groups at positions 4 and 6, and a methylsulfonyl group at position 2. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethyl-2-(methylsulfonyl)pyrimidine typically involves the following steps:
Cyclocondensation Reaction: The initial step involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-diethyl-1-mercaptopyrimidine.
Methylation: The intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-diethyl-2-methylthiopyrimidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of environmentally friendly reagents such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation is preferred to minimize toxic by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diethyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups at the 2-position .
Scientific Research Applications
4,6-Diethyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Diethyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The methylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
- 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
- 4,6-Diethyl-2-(methylthio)pyrimidine
- 4,6-Diethyl-2-(methylsulfonyl)thiazole
Uniqueness: 4,6-Diethyl-2-(methylsulfonyl)pyrimidine is unique due to the presence of ethyl groups at positions 4 and 6, which can influence its reactivity and biological activity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
4,6-diethyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C9H14N2O2S/c1-4-7-6-8(5-2)11-9(10-7)14(3,12)13/h6H,4-5H2,1-3H3 |
InChI Key |
CGFWXWKIOBGZNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)S(=O)(=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)
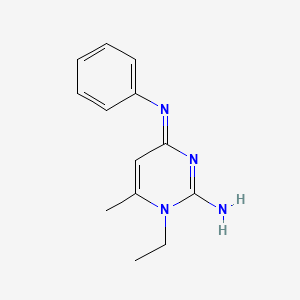

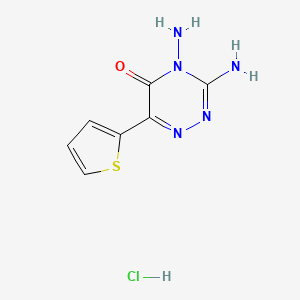
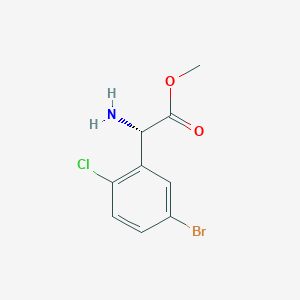
![7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13108814.png)
![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione](/img/structure/B13108818.png)
![6-Methyl-2-(methylsulfinyl)thiazolo[4,5-b]pyridine](/img/structure/B13108822.png)
![L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B13108824.png)
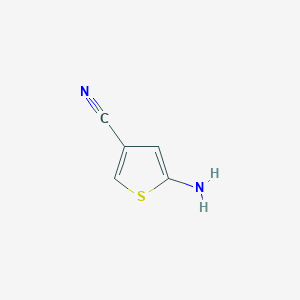
![4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole](/img/structure/B13108833.png)
